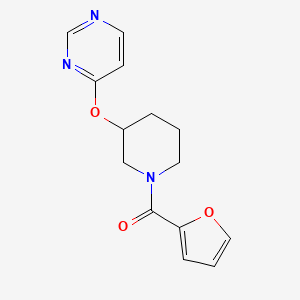

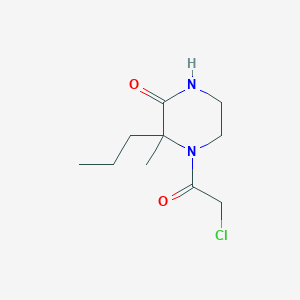

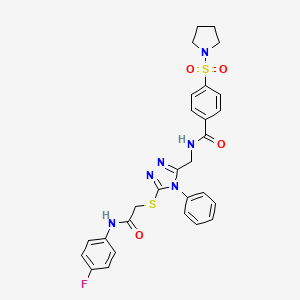

Furan-2-yl(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Furan-2-yl(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone” is a complex organic compound. It likely contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . It also seems to contain a pyrimidine ring, which is a six-membered ring with four carbon atoms and two nitrogen atoms . The compound also likely contains a piperidine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom .

Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex, given the presence of multiple rings and functional groups. The furan, pyrimidine, and piperidine rings would likely contribute significantly to the overall structure .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. For example, the furan ring might undergo reactions typical of aromatic compounds, while the piperidine ring might undergo reactions typical of amines .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on the specific structure and functional groups present. For example, the presence of multiple rings might influence the compound’s solubility, boiling point, and melting point .Applications De Recherche Scientifique

Methanol Addition to Dihapto-Coordinated Rhenium Complexes of Furan

The study by Friedman and Harman (2001) explores the acid-catalyzed methanol addition to dihapto-coordinated rhenium complexes of furan, leading to the synthesis of dihapto-coordinated 2-methoxy-2,3-dihydrofuran complexes. This reaction demonstrates the chemical reactivity of furan derivatives under specific conditions, showcasing their potential utility in the synthesis of complex organic compounds (L. Friedman & W. Harman, 2001).

Synthesis and Biological Evaluation of Pyrazoline Derivatives

Ravula et al. (2016) synthesized a series of pyrazoline derivatives containing furan-2-yl and evaluated their anti-inflammatory and antibacterial activities. This study highlights the potential of furan-2-yl derivatives in developing new pharmaceutical compounds with significant biological activities (P. Ravula, V. Babu, P. Manich, Rika, N. R. Chary, J. N. S. Ch, Ra, 2016).

Enzyme-Catalyzed Oxidation of 5-Hydroxymethylfurfural

Dijkman, Groothuis, and Fraaije (2014) investigated the enzyme-catalyzed oxidation of 5-hydroxymethylfurfural (HMF) to furan-2,5-dicarboxylic acid (FDCA), a biobased platform chemical. This research underscores the enzymatic potential to transform furan derivatives into valuable chemical products under mild conditions, offering a sustainable alternative to chemical synthesis (W. Dijkman, Daphne E. Groothuis, M. Fraaije, 2014).

Analytical and Spectral Study of Furan Ring Containing Organic Ligands

Patel (2020) conducted a study focusing on the synthesis, characterization, and antimicrobial activity of furan ring-containing organic ligands. This research emphasizes the importance of furan derivatives in the development of new materials with potential applications in fighting microbial resistance (H. Patel, 2020).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

furan-2-yl-(3-pyrimidin-4-yloxypiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3/c18-14(12-4-2-8-19-12)17-7-1-3-11(9-17)20-13-5-6-15-10-16-13/h2,4-6,8,10-11H,1,3,7,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJECVTXCVHPPKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC=CO2)OC3=NC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Furaldehyde [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B2872032.png)

![N-(3-chloro-4-methoxyphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2872035.png)

![N-(3-chloro-4-methoxyphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2872037.png)

![2-[(5-amino-1H-1,2,4-triazol-3-yl)amino]ethanol](/img/structure/B2872039.png)

![3-({7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-5-yl}amino)propanoic acid, trifluoroacetic acid](/img/structure/B2872048.png)

![7-(4-fluorobenzyl)-8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)